5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique structure combining a thiophene ring, an oxane ring, and an oxazole ring
Preparation Methods
The synthesis of 5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide involves multiple steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Oxane Ring Formation: The oxane ring can be introduced through cyclization reactions involving appropriate precursors.
Oxazole Ring Formation: The oxazole ring is typically formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide include:
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares the thiophene ring and has applications in materials science.
N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: This compound features a thiophene ring and is used in organic synthesis.
5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound is used in organic synthesis and materials science.
The uniqueness of this compound lies in its combination of the thiophene, oxane, and oxazole rings, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-methyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-11(9-15-19-10)13(17)16-14(4-6-18-7-5-14)12-3-2-8-20-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSUGVINDFWWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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